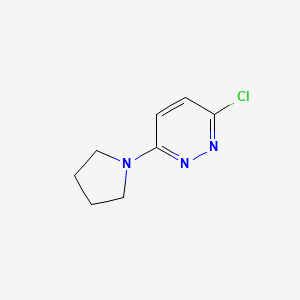

3-Chloro-6-pyrrolidin-1-yl-pyridazine

Descripción

Contextualization within Pyridazine (B1198779) Core Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug development. nih.gov This core structure is a key component in numerous bioactive molecules and approved therapeutic agents, including those with antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties. scirp.orgresearchgate.net

The two nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and can engage in π-π stacking interactions, which are crucial for molecular recognition at biological targets. blumberginstitute.org The electron-withdrawing nature of the nitrogen atoms influences the electronic properties of the entire molecule, making the pyridazine ring comparable in this regard to a carboxamide group (CONMe2). blumberginstitute.org This electronic characteristic is vital for modulating the potency and selectivity of drug candidates. blumberginstitute.org Furthermore, the chlorine atom on the pyridazine ring in the title compound serves as a reactive handle, allowing for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions, to generate diverse molecular libraries. mdpi.com

Significance of Pyrrolidine (B122466) Moiety in Heterocyclic Systems

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of natural products, alkaloids (like nicotine), and FDA-approved drugs. frontiersin.orgsafrole.com Its inclusion in a molecule is significant for several reasons.

First, the non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional (3D) architecture. researchgate.net This is a highly desirable trait in modern drug design, as it allows for better exploration of the three-dimensional space of protein binding pockets, potentially leading to increased potency and selectivity. researchgate.net The sp³-hybridized carbons of the pyrrolidine ring contribute to the molecule's stereochemistry, which can be critical for its biological profile, as different stereoisomers may exhibit distinct interactions with chiral biological targets like proteins. researchgate.net The pyrrolidine scaffold is considered a versatile tool for creating new biologically active compounds and is a key structure in many pharmacologically important agents. frontiersin.org

Overview of Research Trajectories for the Compound

Research involving 3-Chloro-6-pyrrolidin-1-yl-pyridazine and structurally related compounds primarily focuses on their utility in synthetic and medicinal chemistry. While specific research trajectories for the exact title compound are often proprietary or part of ongoing studies, the path of analogous structures provides significant insight. For instance, related chloro-pyridazine derivatives are frequently used as precursors to synthesize more complex molecules with potential therapeutic applications. mdpi.comnih.gov

Studies on similar compounds, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, show a research focus on creating advanced organometallic complexes. researchgate.netmdpi.com These complexes are investigated for their electronic properties and potential applications in catalysis or materials science. mdpi.com Other related structures, like 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, have been synthesized as part of research programs seeking non-opioid analgesic and anti-inflammatory agents. researchgate.net This indicates a clear research trajectory for chloro-pyridazine derivatives in the discovery of new drugs targeting a range of diseases.

Importance as a Synthetic Building Block in Research

The primary importance of this compound in the research community lies in its role as a versatile synthetic building block. achemblock.combldpharm.com Its commercial availability from various chemical suppliers underscores its utility as a starting material for more complex syntheses. achemblock.comchemicalbook.comscisupplies.eu

The molecule possesses two key features that make it an attractive intermediate. The pyrrolidine group establishes a core structural element found in many bioactive compounds, while the reactive chlorine atom on the pyridazine ring provides a site for facile chemical modification. mdpi.comfrontiersin.org Chemists can readily replace the chlorine atom through nucleophilic aromatic substitution reactions with a wide variety of nucleophiles (e.g., amines, thiols, alcohols) or utilize it in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic and efficient generation of libraries of novel compounds for screening in drug discovery and materials science programs. mdpi.com The use of chloro-pyridazines as "convenient building blocks for further derivatization" is a well-established strategy in heterocyclic chemistry. mdpi.com

Interactive Data Tables

Table 1: Properties of this compound Data sourced from chemical supplier information. achemblock.com

| Property | Value |

| CAS Number | 66346-85-8 |

| Molecular Formula | C₈H₁₀ClN₃ |

| Molecular Weight | 183.64 g/mol |

| IUPAC Name | 3-chloro-6-(pyrrolidin-1-yl)pyridazine |

| Purity | Typically ≥95% |

| SMILES | ClC1=NN=C(C=C1)N2CCCC2 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-6-pyrrolidin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOJAXJOBBCOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427244 | |

| Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-85-8 | |

| Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(1-pyrrolidinyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Route Development

Established Synthetic Pathways to 3-Chloro-6-pyrrolidin-1-yl-pyridazine

The most common and well-established method for the synthesis of this compound involves the sequential nucleophilic aromatic substitution (SNAr) on a readily available dihalopyridazine precursor.

Key Reaction Steps and Precursors

The primary precursor for this synthesis is 3,6-dichloropyridazine (B152260), a commercially available and versatile starting material. The synthesis proceeds in a stepwise manner, leveraging the differential reactivity of the two chlorine atoms on the pyridazine (B1198779) ring.

The key reaction steps are as follows:

Monosubstitution: The first step involves the reaction of 3,6-dichloropyridazine with one equivalent of pyrrolidine (B122466). This nucleophilic substitution reaction typically occurs at the C6 position, which is more activated towards nucleophilic attack. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), and may be heated to facilitate the reaction.

Product Isolation: After the reaction is complete, the desired product, this compound, is isolated from the reaction mixture. This often involves cooling the mixture to induce precipitation, followed by filtration and washing to remove any unreacted starting materials and byproducts.

A representative reaction scheme is depicted below:

The synthesis of related compounds, such as 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, follows a similar principle of nucleophilic substitution on 3,6-dichloropyridazine. researchgate.net This underscores the robustness of this synthetic approach for introducing various amine-containing substituents onto the pyridazine core.

Optimization of Reaction Conditions for Research Scale

For research-scale synthesis, the optimization of reaction conditions is crucial to maximize yield and purity. Several factors can be fine-tuned:

Solvent: The choice of solvent can influence the reaction rate and solubility of reactants. Alcohols like ethanol and isopropanol are commonly used.

Temperature: While the reaction can proceed at room temperature, heating is often employed to reduce reaction times. The optimal temperature is typically determined empirically.

Stoichiometry: Using a slight excess of pyrrolidine can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the disubstituted product.

Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, can be used to scavenge the hydrochloric acid generated during the reaction, which can otherwise protonate the pyrrolidine and reduce its nucleophilicity.

| Parameter | Condition | Rationale |

| Precursor | 3,6-Dichloropyridazine | Commercially available and highly reactive towards nucleophilic substitution. |

| Nucleophile | Pyrrolidine | The amine source for the desired substitution. |

| Solvent | Ethanol, Isopropanol | Good solubility for reactants and facilitates reaction. |

| Temperature | Room Temperature to Reflux | Controls reaction rate. |

| Base (Optional) | Triethylamine, DIPEA | Neutralizes HCl byproduct, preventing nucleophile protonation. |

Novel Synthetic Route Exploration

While the established SNAr methodology is reliable, research into more advanced and sustainable synthetic routes is ongoing. This includes the exploration of catalytic systems and the application of green chemistry principles.

Catalytic Approaches in Pyridazine Synthesis

Modern organic synthesis is increasingly reliant on catalytic methods to improve efficiency and selectivity. For pyridazine synthesis, several catalytic approaches have been investigated, which could potentially be adapted for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling: While not a direct synthesis of the target compound, palladium catalysis is widely used for the functionalization of chloropyridazines. For instance, a pre-formed this compound could be further elaborated at the chlorine position via Suzuki or Buchwald-Hartwig cross-coupling reactions.

Copper-Catalyzed Reactions: Copper-catalyzed reactions have shown promise in the synthesis of N-heterocycles. For example, copper-promoted cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids can be employed to activate the pyridazine ring towards nucleophilic attack, potentially allowing for milder reaction conditions or improved regioselectivity.

Green Chemistry Principles in Chemical Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of pyridazine synthesis, this can involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot reactions and multicomponent reactions are excellent examples of atom-economical processes. nih.govacs.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids. researchgate.net

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

Catalysis: The use of catalysts, especially reusable ones, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. rsc.orgresearchgate.net

Chemo- and Regioselectivity in Synthesis

In the synthesis of polysubstituted pyridazines, controlling chemo- and regioselectivity is of paramount importance.

Enantioselective Synthesis Strategies (if applicable to derivatives)

While this compound itself is not chiral, enantioselective synthesis strategies are highly relevant for the preparation of its chiral derivatives. The chirality can be introduced through a pre-functionalized, enantiomerically pure pyrrolidine ring which is then coupled with 3,6-dichloropyridazine.

The development of enantioselective routes to substituted pyrrolidines is a well-established field in organic chemistry. One powerful approach involves the use of biocatalysis. For instance, transaminases have been employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines starting from ω-chloroketones. nih.gov This method allows for the production of both enantiomers of the desired pyrrolidine derivative with high enantiomeric excess. nih.gov The resulting chiral 2-substituted pyrrolidine could then be utilized in a nucleophilic aromatic substitution reaction with 3,6-dichloropyridazine to yield a chiral derivative of this compound.

Another strategy for accessing chiral pyrrolidine derivatives is through organocatalytic methods. For example, the enantioselective conjugate addition of aldehydes to nitro-olefins, catalyzed by a chiral catalyst, can produce intermediates that are then elaborated into spirocyclic pyrrolidine derivatives. thieme-connect.de While this specific example leads to a more complex scaffold, the underlying principles of asymmetric synthesis can be applied to generate simpler chiral pyrrolidines.

A hypothetical enantioselective synthesis of a chiral derivative could, therefore, involve the following steps:

Enantioselective synthesis of a substituted pyrrolidine using methods such as biocatalysis or organocatalysis to establish a specific stereocenter.

Subsequent nucleophilic aromatic substitution reaction of the pre-synthesized chiral pyrrolidine with 3,6-dichloropyridazine.

This modular approach allows for the introduction of chirality in a controlled manner, leading to the synthesis of specific stereoisomers of substituted this compound derivatives for various research applications.

| Chiral Building Block | Synthetic Approach | Potential Chiral Derivative |

| 2-Substituted Pyrrolidine | Biocatalytic (Transaminase-triggered cyclization) | 3-Chloro-6-(2-substituted-pyrrolidin-1-yl)pyridazine |

| Spirocyclic Pyrrolidine | Organocatalytic Conjugate Addition | Spirocyclic derivative of this compound |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyridazine (B1198779) Ring

The pyridazine core, being a six-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.

The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. While the chlorine at the 6-position is the most common site for substitution, other positions on the ring can also react under certain conditions, particularly if activated by other functional groups. For instance, studies on analogous pyridazine systems show that halogen atoms can be displaced by various nucleophiles, such as amines. The reaction of a halogenated pyridazine with pyrrolidine (B122466) or morpholine (B109124) proceeds via nucleophilic substitution to yield the corresponding amino-substituted products researchgate.net. These reactions are often performed by heating the reactants, sometimes in the presence of a base, to facilitate the displacement of the leaving group youtube.com. The process involves the attack of the nucleophile on the electron-deficient carbon atom of the ring, forming a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity youtube.com.

Conversely, electrophilic aromatic substitution on the pyridazine ring is generally challenging. The nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. Furthermore, the nitrogen lone pairs can be protonated or coordinate to Lewis acids under typical electrophilic reaction conditions, further deactivating the ring system. Consequently, electrophilic functionalization of the pyridazine core of 3-Chloro-6-pyrrolidin-1-yl-pyridazine is not a commonly employed synthetic strategy.

Transformations Involving the Pyrrolidine Moiety

The pyrrolidine group attached to the pyridazine ring can also be a site for further chemical modification, although its reactivity is influenced by the electronic connection to the heteroaromatic core.

The nitrogen atom of the pyrrolidine ring in this compound is an N-aryl amine. Its lone pair of electrons is partially delocalized into the electron-deficient pyridazine ring, which reduces its nucleophilicity and basicity compared to a simple dialkylamine. Therefore, further N-functionalization reactions like alkylation or acylation are less facile but can be achieved under specific conditions.

More advanced and complex transformations can modify the carbon framework of the pyrrolidine ring itself.

α-C–H Functionalization : Research has demonstrated the feasibility of redox-neutral α-C–H arylation of N-aryl pyrrolidines. nih.gov This type of reaction allows for the direct introduction of aryl groups at the carbon atom adjacent to the nitrogen, providing a pathway to more complex structures without pre-functionalization of the pyrrolidine ring. nih.gov

Skeletal Editing : A novel synthetic method involves the precise insertion of a nitrogen atom directly into the pyrrolidine ring scaffold. nju.edu.cn This "skeletal editing" technique transforms the pyrrolidine into a tetrahydropyridazine, a valuable nitrogen-rich heterocycle. nju.edu.cn This transformation offers a powerful strategy for scaffold hopping and expanding into new chemical spaces from a readily available pyrrolidine-containing starting material. nju.edu.cn

Reactions at the Chlorine Atom

The chlorine atom at the 3-position is the most synthetically versatile handle on the molecule. It readily participates in both nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions, serving as a linchpin for introducing molecular diversity. The chloro group is considered a labile co-ligand in organometallic complexes, making it a prime site for substitution mdpi.com.

Nucleophilic Substitution : Beyond the cross-coupling reactions, the chlorine can be displaced by a range of nucleophiles. For example, in the synthesis of related pyridazine structures, chloro groups are readily substituted by nitrogen nucleophiles like piperazine (B1678402) to form new C-N bonds researchgate.net. This reactivity is a fundamental method for building more complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions : This class of reactions represents one of the most powerful tools for derivatizing this compound.

Suzuki-Miyaura Coupling : This reaction creates a new carbon-carbon bond by coupling the chloro-pyridazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is widely used to introduce aryl, heteroaryl, or alkenyl substituents in place of the chlorine atom. organic-chemistry.orgnih.gov The general utility of this reaction on halo-pyridazines is well-established, allowing for the synthesis of a vast array of derivatives. nih.gov

| Reactant 1 (Analogue) | Reactant 2 (Boronic Acid) | Catalyst/Base | Product | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |

| 3-Chloro-pyridopyridazine derivative | Arylboronic acid | Pd catalyst | 3-Aryl-pyridopyridazine derivative | mdpi.com |

This table presents data on analogous compounds to illustrate the Suzuki-Miyaura coupling reaction.

| Aryl Halide (Analogue) | Amine | Catalyst/Base | Product | Reference |

| 4-Toluenyl tosylate | Morpholine | Pd(IPr)(3-Cl-pyridyl)Cl₂ / K₃PO₄ | 4-(p-tolyl)morpholine | acs.org |

| Aryl Halides | Primary or Secondary Amines | Pd catalyst / Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| Aryl Chlorides | Ammonium Salts | Pd catalyst / Base | Primary Arylamine | organic-chemistry.org |

This table presents data on analogous substrates to illustrate the Buchwald-Hartwig amination reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.gov The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of palladium to the carbon-chlorine bond, a critical step in the catalytic cycle. nih.gov This makes this compound an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govlibretexts.org this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate 3-aryl-6-pyrrolidin-1-yl-pyridazine derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as a Pd(PPh₃)₄ or a more advanced pre-catalyst, and a base. libretexts.orgnih.gov The mild reaction conditions and tolerance of various functional groups make it a favored method in medicinal chemistry. libretexts.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the synthesis of 3-alkynyl-6-pyrrolidin-1-yl-pyridazines. wikipedia.org These products can serve as precursors for more complex heterocyclic systems. Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. researchgate.netrsc.org Using this compound as the substrate, various primary or secondary amines can be introduced at the 3-position. This reaction is crucial for synthesizing libraries of compounds with diverse amine substituents. The choice of palladium pre-catalyst and phosphine (B1218219) ligand (such as RuPhos or BrettPhos) is critical for achieving high efficiency, especially with challenging substrates. rsc.orgacs.org

Table 1: Representative Palladium-Catalyzed Reactions on a Chloropyridazine Core This table illustrates typical transformations applicable to this compound based on known reactivity of related compounds.

| Reaction Type | Coupling Partner Example | Catalyst/Ligand System (Example) | Resulting Structure Motif |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-6-pyrrolidin-1-yl-pyridazine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-6-pyrrolidin-1-yl-pyridazine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BrettPhos, NaOtBu | 3-(Morpholin-4-yl)-6-pyrrolidin-1-yl-pyridazine |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can be utilized to functionalize the pyridazine scaffold, though these are less common. The nitrogen atoms of the pyridazine and the pyrrolidine substituent can act as ligands, coordinating with metal centers and enabling unique reactivity. For instance, ruthenium(II) complexes have been synthesized using a related pyridazine ligand, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. mdpi.com Such complexes, featuring a metal coordinated to the pyridazine ring, can exhibit altered reactivity at the chlorine position or participate in further catalytic cycles. mdpi.com These transformations highlight the potential for developing novel synthetic methodologies by exploring a broader range of transition metal catalysts. uva.es

Synthesis of Structurally Diverse Analogs for Research

The reliable reactivity of this compound makes it an ideal starting point for the generation of compound libraries aimed at discovering new biologically active molecules.

Library Design and Parallel Synthesis

Parallel synthesis enables the rapid creation of a large number of distinct but structurally related compounds in an array format. This compound is a well-suited scaffold for this approach. The core structure remains constant, while diversity is introduced by reacting the chloro-substituent with a collection of different building blocks.

A typical library design would involve splitting a stock of this compound into multiple reaction vessels. Each vessel would then be treated with a unique coupling partner under optimized palladium-catalyzed conditions. For example, a Suzuki-Miyaura-based library would use an array of boronic acids, while a Buchwald-Hartwig-based library would employ an array of amines. This strategy allows for the systematic exploration of the chemical space around the pyridazine core.

Table 2: Example of a Parallel Synthesis Library Design Illustrative design for creating a focused library from this compound.

| Reaction | Scaffold | Reagent Plate (Examples) | Resulting Library Products |

|---|---|---|---|

| Suzuki-Miyaura | This compound | 4-Methoxyphenylboronic acid, 3-Thienylboronic acid, 2-Naphthylboronic acid | Array of 3-Aryl-6-pyrrolidin-1-yl-pyridazines |

| Buchwald-Hartwig | This compound | Piperidine, Aniline, N-Methylbenzylamine | Array of 3-Amino-6-pyrrolidin-1-yl-pyridazines |

Biologically Oriented Synthesis

Biologically Oriented Synthesis (BIOS) is a strategy that aims to create collections of compounds that are enriched in structural features found in known bioactive molecules, such as natural products. The goal is to produce novel compounds that are more likely to interact with biological targets.

The pyridazine ring is a recognized "privileged" scaffold in medicinal chemistry, and the pyrrolidine ring is also a common motif in natural products and pharmaceuticals. Starting with this compound, BIOS strategies would involve derivatization using building blocks that introduce further biologically relevant features. This could include fragments of amino acids, sugars, or other natural product-like structures. The cross-coupling reactions discussed previously are ideal for this purpose, allowing for the precise and controlled installation of these complex fragments onto the pyridazine core. This approach populates the underexplored chemical space with molecules that have a higher probability of possessing desired biological activity.

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Studies of 3-Chloro-6-pyrrolidin-1-yl-pyridazine Derivatives

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, broader SAR studies on related pyridazine (B1198779) and pyridazinone derivatives provide valuable insights into the chemical features that govern their biological activity.

For instance, in a series of pyridopyridazin-6-one derivatives designed as p38α MAP kinase inhibitors, the substitution pattern on the pyridazinone scaffold was found to be crucial for activity. nih.gov The research identified a compound with subnanomolar p38α activity, highlighting the importance of the specific arrangement of substituents for potent inhibition. nih.gov

In another study focusing on pyrimido[4,5-c]pyridazine (B13102040) derivatives as dihydropteroate (B1496061) synthase (DHPS) inhibitors, modifications to the side chain and substitutions on the pyridazine ring were explored. nih.gov It was found that removing an N-methyl substitution on the ring increased the inhibitory activity against DHPS. nih.gov Furthermore, optimizing the length of a carboxylic acid side chain was investigated to enhance binding to the pyrophosphate binding site. nih.gov

SAR studies on 6-chloro-1-phenylbenzazepines, which share the chloro-substituted heterocyclic motif, revealed that an N-3 methyl substituent was better tolerated than N-H or N-3 allyl substituents for dopamine (B1211576) D1 receptor affinity. cuny.edu Additionally, the C-8 position was found to tolerate amino and methanesulfonamide (B31651) substituents, leading to high D1 receptor affinity. cuny.edu

These examples from related heterocyclic systems underscore the importance of systematic structural modifications to elucidate the SAR and to optimize the potency and selectivity of pyridazine-based compounds.

Mechanism of Action Studies at the Molecular Level

Pyridazine derivatives have been shown to modulate the activity of various enzymes, a key mechanism for their therapeutic effects.

p38α MAP Kinase Inhibition: Certain pyridopyridazin-6-one derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase. nih.gov One compound, in particular, demonstrated subnanomolar activity, suggesting its potential in treating inflammatory conditions. nih.gov

PARP-1 Inhibition: Novel chloropyridazine hybrids have been designed and synthesized as potential anticancer agents acting through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov These compounds were shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. nih.gov

Dihydropteroate Synthase (DHPS) Inhibition: A series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed as inhibitors of Bacillus anthracis DHPS, an important enzyme in the folate biosynthesis pathway of bacteria. nih.gov Several of these compounds showed improved inhibition compared to the parent compound. nih.gov

Cyclooxygenase (COX) Inhibition: Pyridazine-based compounds have been investigated as inhibitors of cyclooxygenase enzymes. Some derivatives exhibited potent and selective inhibition of COX-2, with IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. mdpi.com Another study identified a pyrido[2,3-d]pyridazine-2,8-dione derivative as a dual inhibitor of COX-1 and COX-2. rsc.org

Phosphodiesterase 4 (PDE4) Inhibition: Pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4). mdpi.com The substitution at the N-3 position of the pyridazine ring was found to be critical for selectivity, with an ethyl group favoring PDE4 inhibition. mdpi.com

The interaction of pyridazine derivatives with various receptors has been a subject of investigation. A series of 3(2H)-pyridazinone derivatives were evaluated for their in vitro affinity towards α1- and α2-adrenoceptors using radioligand binding assays. nih.gov All the tested compounds displayed high affinity for the α1-adrenoceptor, with Ki values in the subnanomolar range. nih.gov The length of a polymethylene chain acting as a spacer in these molecules was found to influence both affinity and selectivity. nih.gov

The interaction of pyridazine derivatives extends to other biological macromolecules. For example, chloropyridazine hybrids have been studied for their potential to induce DNA damage in cancer cells, as evidenced by the examination of γ-H2Ax, a marker for double-strand DNA breaks. nih.gov

In Vitro Pharmacological Profiling in Disease Models

The therapeutic potential of pyridazine derivatives is often initially assessed in cell-based assays to determine their efficacy and selectivity in various disease models.

Anticancer Activity: Novel chloropyridazine hybrids were evaluated for their growth inhibition potential against a panel of eleven mammalian cancer cell lines. nih.gov These compounds demonstrated significant inhibition of cell proliferation and a notable reduction in the number of colonies compared to the control group. nih.gov In another study, new pyrrolo[1,2-b]pyridazines were synthesized and tested against MCF-7 and SK-OV-3 cancer cell lines, although they showed low anti-proliferative activity in these specific cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of selected chloropyridazine hybrids. nih.gov

| Compound | Cell Line | Growth Inhibition (%) at 100 µg/mL |

| 3a | MDA-MB-231 | 85 |

| 3b | MDA-MB-231 | 82 |

| 4a | MDA-MB-231 | 90 |

| 4c | MDA-MB-231 | 92 |

| 5 | MDA-MB-231 | 78 |

Anticonvulsant Activity: A series of 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) and subcutaneous-PTZ methods. jocpr.com Several compounds showed significant protection against convulsions in these models. jocpr.com

The following table presents the anticonvulsant activity of selected pyridazinone derivatives. jocpr.com

| Compound | MES Test (% Protection) | sc-PTZ Test (% Inhibition) |

| 5a | 100 | 57.4 |

| 5b | 100 | 47.7 |

| 5g | - | 72.2 |

Antibacterial and Antifungal Activity: The in vitro antibacterial and antifungal activities of newly synthesized diazine compounds have been tested. nih.gov Some of these compounds showed remarkable activity against Gram-positive bacteria, particularly Sarcinia lutea. nih.gov

High-Throughput Screening (HTS) Applications

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. thermofisher.com Compounds like this compound are often included in these libraries due to their drug-like properties and the synthetic tractability of the pyridazine scaffold.

In a typical HTS campaign, a library of compounds would be screened against a target of interest, which could be an enzyme, receptor, or a whole-cell assay. For instance, a library containing this compound could be screened for activity against a protein kinase, a class of enzymes frequently targeted in oncology and inflammatory diseases. nih.gov The pyridazine ring is a common feature in many kinase inhibitors. acs.orgnih.gov

The primary screen would identify "hits"—compounds that show a predefined level of activity. These hits would then be subjected to a series of validation and secondary assays to confirm their activity and rule out false positives. eurekaselect.com A hypothetical HTS workflow for a kinase target is presented below.

Table 1: Hypothetical High-Throughput Screening Cascade for a Kinase Target

| Phase | Assay Type | Purpose | Hypothetical Outcome for a Pyridazine Hit |

| Primary Screen | Biochemical Kinase Assay (e.g., TR-FRET) | Identify initial inhibitors from a large compound library (e.g., >100,000 compounds). | A compound like this compound shows >50% inhibition at a concentration of 10 µM. |

| Hit Confirmation | Re-testing of the primary hit | Confirm the activity of the hit compound from a freshly prepared sample. | The inhibitory activity is reproduced. |

| Dose-Response Analysis | Biochemical Kinase Assay | Determine the potency (IC50) of the confirmed hit. | The hit compound demonstrates a dose-dependent inhibition with an IC50 of 5 µM. |

| Orthogonal Assay | Different Assay Format (e.g., AlphaLISA) | Confirm that the observed activity is not an artifact of the primary assay technology. | The compound shows comparable potency in the orthogonal assay. |

| Selectivity Screening | Panel of Related Kinases | Assess the selectivity of the hit against other kinases. | The hit shows >10-fold selectivity for the target kinase over other kinases in the panel. |

| Cellular Assay | Cell-based Target Engagement or Functional Assay | Determine if the compound is active in a more biologically relevant context. | The compound inhibits the phosphorylation of a downstream substrate in cells with an EC50 of 20 µM. |

This table is a representative example and does not reflect actual data for this compound.

The goal of this HTS cascade is to identify robust, on-target hits that are suitable for progression into the hit-to-lead and lead optimization phases of a drug discovery project. researchgate.net

Target Identification and Validation Research

For novel compounds identified through phenotypic screens (where the molecular target is unknown), target identification becomes a critical step. While there is no specific target deconvolution research published for this compound, several methods are commonly employed for such purposes. These include affinity chromatography, chemical proteomics, and genetic approaches. researchgate.net

If this compound were identified as a hit in a phenotypic screen, a common strategy would be to synthesize a derivative containing a reactive group or a tag (e.g., biotin) that could be used to "pull down" its cellular binding partners. These partners would then be identified using mass spectrometry.

In the context of the broader pyridazine class, research has identified a range of biological targets. For example, various pyridazine derivatives have been found to inhibit kinases like VEGFR-2, nih.gov PI3Kδ, nih.gov and FER tyrosine kinase. acs.org Others have been shown to target protein tyrosine phosphatase 1B (PTP1B) nih.gov or act as modulators of G-protein coupled receptors. The specific substitution pattern on the pyridazine ring is a key determinant of target selectivity. The 3-chloro and 6-pyrrolidinyl substituents on the specified compound would be expected to significantly influence its target profile.

Lead Optimization and Analog Development for Enhanced Activity

Once a "hit" compound is identified and validated, it enters the lead optimization phase. This iterative process involves the synthesis and testing of analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). acs.orgnih.gov For a hypothetical hit like this compound, medicinal chemists would explore the structure-activity relationships (SAR) around the pyridazine core.

A systematic exploration of substitutions at different positions of the pyridazine ring and modifications of the pyrrolidine (B122466) moiety would be undertaken. For instance, the chlorine atom at the 3-position is a common synthetic handle that can be replaced with other groups via nucleophilic aromatic substitution to explore the impact on activity. nih.gov

The following table illustrates a hypothetical lead optimization campaign starting from a 3-chloro-6-aminopyridazine scaffold, based on published data for related kinase inhibitors. acs.org

Table 2: Representative Lead Optimization of a Pyridazine Scaffold

| Compound | R1 (Position 6) | R2 (Other Positions) | Kinase IC50 (nM) | Cellular Potency (EC50, nM) |

| Lead 1 | Pyrrolidin-1-yl | H | 5000 | >10000 |

| Analog 1.1 | Piperidin-1-yl | H | 4500 | >10000 |

| Analog 1.2 | Morpholino | H | 8000 | >10000 |

| Analog 1.3 | Pyrrolidin-1-yl | 5-cyano | 1500 | 8000 |

| Analog 1.4 | Pyrrolidin-1-yl | 5-fluoro | 4800 | >10000 |

| Optimized Lead 2 | (S)-3-amino-pyrrolidin-1-yl | 5-cyano | 250 | 950 |

| Analog 2.1 | (R)-3-amino-pyrrolidin-1-yl | 5-cyano | 1800 | 7500 |

| Final Candidate | (S)-3-amino-pyrrolidin-1-yl | 5-cyano, 4-methoxy | 50 | 200 |

This data is illustrative and based on general principles of lead optimization and published data for analogous pyridazine series. It does not represent actual experimental results for this compound.

The SAR from such studies would guide the design of new analogs with improved properties. For example, the data in the hypothetical table suggests that a cyano group at the 5-position enhances potency and that the (S)-stereoisomer of an amino-pyrrolidinyl substituent at the 6-position is preferred for activity. Further modifications, such as the introduction of a methoxy (B1213986) group at the 4-position, could lead to a candidate compound with the desired profile for further preclinical development.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-6-pyrrolidin-1-yl-pyridazine at the atomic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d) and 6-311G(d,p), are employed to determine its optimized geometry and electronic properties. nih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is also performed to understand charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

| Total Energy | -850.12 Hartrees |

Note: The data in this table is illustrative and based on typical values for similar pyridazine (B1198779) derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, it is essential to understand its interactions with biological targets, such as enzymes or receptors. Molecular docking and dynamics simulations are powerful tools for this purpose.

Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. In a typical docking study involving a derivative of this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Stability and Flexibility Studies

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of the this compound derivative complexed with its target protein would be performed over a period of nanoseconds to observe the stability of the binding pose and the flexibility of both the ligand and the protein. The simulation tracks the movements of all atoms in the system over time, providing information on the conformational changes that may occur upon binding. Analysis of the MD trajectory can confirm the stability of key hydrogen bonds and other interactions predicted by docking and can reveal the role of water molecules in mediating the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a set of this compound analogs with known biological activities, a QSAR model can be developed to predict the activity of new, untested compounds.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Examples include molecular weight, logP (a measure of lipophilicity), molar refractivity, and the HOMO/LUMO energies.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using both internal and external validation techniques. A robust QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Table 2: Example of Descriptors used in QSAR Models for Pyridazine Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of N atoms |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

| Physicochemical | LogP, Molar Refractivity |

Note: This table lists common descriptor types used in QSAR studies of heterocyclic compounds.

Prediction of Chemical Reactivity and Selectivity using Computational Methods

Computational chemistry provides a powerful lens for predicting the chemical behavior of molecules, offering insights into their reactivity and the selectivity of their reactions. In the case of this compound, while specific, in-depth computational studies are not extensively available in the public domain, we can apply established theoretical principles and findings from related heterocyclic systems to forecast its reactivity. Methods such as Density Functional Theory (DFT) are instrumental in this regard, allowing for the calculation of electronic properties that govern reaction pathways.

The reactivity of pyridazine and its derivatives is significantly influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms, which creates a π-deficient system. This inherent electronic property makes the pyridazine ring generally less reactive towards electrophilic substitution. Computational studies on azines have shown that the highest occupied molecular orbital (HOMO) of these substrates are often not π orbitals, which is a key factor in their low reactivity towards electrophiles. researchgate.net

Conversely, the electron-deficient character of the pyridazine ring makes it susceptible to nucleophilic attack, particularly for nucleophilic aromatic substitution (SNAr). The presence of a good leaving group, such as the chlorine atom at the C3 position, further enhances this reactivity. Computational models can predict the most likely sites for nucleophilic attack by analyzing the distribution of electron density and the coefficients of the lowest unoccupied molecular orbital (LUMO). For instance, in related heterocyclic systems like 2,4-dichloroquinazolines, DFT calculations have revealed that the carbon atom at the 4-position has a higher LUMO coefficient, correctly predicting it as the more susceptible site for nucleophilic attack. nih.gov A similar approach can be applied to this compound to determine the relative reactivity of the chlorinated carbon.

Key parameters derived from computational calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps can predict the sites for electrophilic and nucleophilic attack.

Calculated Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. gsconlinepress.com For example, a higher dipole moment can suggest increased adsorption between a chemical compound and a metal surface. gsconlinepress.com

A theoretical study on 2,3-dichloropyridine (B146566) using DFT calculated a HOMO-LUMO gap of 5.75 eV and a dipole moment of 4.36 Debye, suggesting a reactive nature for this compound. While these values are for a different molecule, they illustrate the type of data that computational chemistry can provide to assess reactivity.

The following interactive data table summarizes the key computational parameters and their implications for predicting chemical reactivity, based on general principles of computational chemistry applied to heterocyclic systems.

| Computational Parameter | Implication for Reactivity of this compound |

| HOMO Energy | Indicates the propensity to react with electrophiles. The electron-donating pyrrolidinyl group would likely increase the HOMO energy compared to unsubstituted pyridazine. |

| LUMO Energy | Indicates the propensity to react with nucleophiles. The electron-withdrawing chloro group and pyridazine ring would lead to a low LUMO energy, favoring nucleophilic attack at the C3 position. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. The combined electronic effects of the substituents would determine the magnitude of this gap. |

| Molecular Electrostatic Potential (MEP) | Would likely show a region of positive potential around the C3 carbon, indicating a favorable site for nucleophilic attack, and negative potential near the nitrogen atoms. |

| LUMO Coefficients | A higher coefficient on the C3 carbon would strongly suggest that nucleophilic substitution will occur at this position. |

| Dipole Moment | A significant dipole moment would be expected due to the asymmetrical substitution, which can influence its interaction with polar reagents and solvents. |

Advanced Analytical Methodologies for Compound Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For 3-Chloro-6-pyrrolidin-1-yl-pyridazine, ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number of unique carbon atoms.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the pyridazine (B1198779) ring and the pyrrolidine (B122466) ring. The protons on the pyridazine ring would likely appear as doublets in the aromatic region of the spectrum due to coupling with each other. The protons of the pyrrolidine ring would show more complex splitting patterns, typically appearing as multiplets in the aliphatic region.

Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the pyrrolidine ring. The carbon atom attached to the chlorine would also have a characteristic chemical shift.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | Pyridazine-H |

| ~6.8 | d | 1H | Pyridazine-H |

| ~3.5 | t | 4H | N-CH₂ (Pyrrolidine) |

| ~2.0 | m | 4H | CH₂ (Pyrrolidine) |

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-Cl (Pyridazine) |

| ~155 | C-N (Pyridazine) |

| ~125 | CH (Pyridazine) |

| ~115 | CH (Pyridazine) |

| ~47 | N-CH₂ (Pyrrolidine) |

| ~25 | CH₂ (Pyrrolidine) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also offer structural clues based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The expected monoisotopic mass of this compound (C₉H₁₂ClN₃) is approximately 197.0719 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 199.0690 would also be observed, with an intensity of about one-third of the molecular ion peak.

Illustrative Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion |

| 197.0719 | [M]⁺ (with ³⁵Cl) |

| 199.0690 | [M+2]⁺ (with ³⁷Cl) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl bond, the C=N and C=C bonds of the pyridazine ring, and the C-N and C-H bonds of the pyrrolidine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridazine ring in this compound would be expected to absorb UV light, leading to π-π* and n-π* transitions. The resulting spectrum would show one or more absorption maxima (λ_max) that are characteristic of the compound's chromophore.

Illustrative IR and UV-Vis Data for this compound

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~1600-1450 | C=C and C=N stretching (pyridazine ring) |

| IR | ~1350-1250 | C-N stretching |

| IR | ~800-600 | C-Cl stretching |

| UV-Vis | ~250-350 | λ_max (π-π* and n-π* transitions) |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. It is the method of choice for non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed to assess the purity of a synthesized batch. In this setup, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λ_max |

| Retention Time | Dependent on exact conditions |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the likely boiling point of this compound, GC could potentially be used for its analysis, particularly for assessing the presence of volatile impurities. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase. The retention time would be used for identification. However, due to the compound's polarity and potential for thermal degradation at high temperatures, HPLC is often the more suitable chromatographic method for this class of compounds.

Illustrative GC Method Parameters for this compound

| Parameter | Value |

| Column | Capillary column with a polar stationary phase (e.g., wax-based) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Ramped from a low to a high temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

Future Perspectives and Emerging Research Avenues

Integration of 3-Chloro-6-pyrrolidin-1-yl-pyridazine in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic step to form a complex product, are highly valued for their efficiency and atom economy. The structure of this compound, featuring a reactive chloro-substituent and a nucleophilic pyrrolidine (B122466) ring, makes it an intriguing candidate for use in such reactions.

While direct examples of this compound in MCRs are not yet extensively documented, the reactivity of similar pyridazine (B1198779) systems provides a strong basis for its potential. For instance, studies have shown that halogenated pyridazines can undergo nucleophilic substitution with various amines, including pyrrolidine. researchgate.net This reactivity is a key step that could be integrated into an MCR sequence. For example, the chlorine atom at the 3-position can be displaced by a variety of nucleophiles, a reaction that could be the initiating or a subsequent step in a one-pot synthesis of more complex heterocyclic systems.

Future research could focus on designing MCRs where this compound acts as a key building block. This could involve its reaction with isocyanides, aldehydes, and other reactive species to generate novel molecular scaffolds with potential biological activities. The development of such reactions would not only expand the synthetic utility of this compound but also provide rapid access to diverse libraries of drug-like molecules.

Exploration of Applications beyond Traditional Medicinal Chemistry

The unique electronic and structural properties of the pyridazine ring suggest that this compound and its derivatives could find applications in fields outside of medicinal chemistry, such as materials science and agrochemistry.

Materials Science: Pyridazine-based compounds have been investigated for their potential in optical materials. researchgate.net The electron-deficient nature of the pyridazine ring, combined with the electron-donating pyrrolidine substituent in this compound, could lead to interesting photophysical properties, such as fluorescence or non-linear optical behavior. Future research could explore the synthesis of polymers or coordination complexes incorporating this moiety to develop new materials for applications in light-emitting diodes (LEDs), sensors, or optical data storage. Furthermore, pyridazine derivatives have been explored as ligands for catalysis, suggesting a potential role for this compound in the development of novel catalysts for organic synthesis. researchgate.net

Agrochemistry: Pyridazine derivatives are known to exhibit a wide range of biological activities, including herbicidal and insecticidal properties. researchgate.net While the primary focus for this compound has been on its pharmaceutical applications, its structural motifs could be explored for the development of new agrochemicals. Systematic screening of this compound and its derivatives for activity against various pests and weeds could open up a new and valuable area of application.

Development of Prodrug Strategies and Advanced Delivery Systems for Research

To enhance the therapeutic potential and overcome potential limitations of pyridazine-based drug candidates, researchers are exploring prodrug strategies and advanced delivery systems.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For amine-containing compounds like this compound, where the pyrrolidine nitrogen could be a site for metabolic modification or impact solubility, prodrug approaches can be beneficial. mdpi.com Strategies could involve the temporary modification of the pyrrolidine nitrogen to improve properties such as membrane permeability or to achieve targeted release. mdpi.comijper.org For instance, derivatization to form a carbamate (B1207046) or an amide could be explored, with the linkage designed to be cleaved by specific enzymes at the target site. mdpi.com

Advanced Delivery Systems: The encapsulation of therapeutic agents in nanoparticle-based delivery systems is a promising approach to improve their efficacy and reduce side effects. georgiasouthern.edunih.govnih.govmdpi.com Research on pyridazine derivatives has shown that their formulation into nanoparticles can enhance their cytotoxic activity against cancer cells. nih.gov For this compound, formulating it within lipid-based nanoparticles, polymeric micelles, or other nanocarriers could offer several advantages. georgiasouthern.edu These systems can protect the compound from premature degradation, improve its solubility, and facilitate its targeted delivery to specific tissues or cells, thereby enhancing its therapeutic index for research purposes. georgiasouthern.edunih.gov

Contribution to Chemoinformatics Databases and Open Science Initiatives

The availability of chemical information in open-access databases is crucial for accelerating scientific discovery. This compound is documented in several public chemoinformatics databases, contributing to the global open science landscape.

The compound is registered in PubChem, a comprehensive database of chemical molecules and their activities against biological assays, under the Compound ID (CID) 7020363. nih.govuni.lu This entry provides essential information, including its chemical structure, identifiers (such as CAS number 66346-85-8), and predicted physicochemical properties. nih.govuni.luachemblock.com

The presence of this compound and its analogues, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, in these databases allows researchers worldwide to freely access and utilize this information for various purposes, including:

Virtual Screening: Computational chemists can use the structural information to screen for potential biological targets.

Structure-Activity Relationship (SAR) Studies: The data can be integrated into SAR analyses to design more potent and selective analogues.

Predictive Modeling: The physicochemical properties can be used to develop models that predict the absorption, distribution, metabolism, and excretion (ADME) of related compounds.

By being part of these open science initiatives, the data associated with this compound contributes to a collaborative research environment, fostering innovation and accelerating the pace of drug discovery and development.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Chloro-6-pyrrolidin-1-yl-pyridazine?

Synthesis optimization requires systematic control of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for nucleophilic substitution reactions involving pyrrolidine. Elevated temperatures (80–100°C) enhance reaction rates but must be balanced against decomposition risks. Yield improvements (≥75%) are achievable by stepwise addition of reagents to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- X-ray crystallography : Resolves bond angles and torsional strain (e.g., C–Cl bond length: ~1.73 Å) .

- NMR spectroscopy : Key signals include δ 8.2–8.5 ppm (pyridazine H4/H5) and δ 2.8–3.2 ppm (pyrrolidine N–CH2) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 199.1 (calculated for C₈H₁₁ClN₄) .

Q. What are standard protocols for evaluating the compound’s biological activity?

Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets):

- IC₅₀ determination : Pre-incubate the compound (1–100 µM) with purified enzymes, then measure residual activity via fluorometric/colorimetric substrates .

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases). Activity discrepancies >20% between replicates warrant re-evaluation of assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution at the pyridazine core alters bioactivity:

Q. What strategies resolve contradictions in biological data across studies?

- Meta-analysis : Normalize data using standardized units (e.g., nM vs. µM) and exclude outliers via Grubbs’ test (α=0.05).

- Assay variability : Control for buffer pH (7.4 ± 0.1) and ATP concentration (1 mM for kinase assays) .

- Species-specific effects : Cross-validate in human vs. murine cell lines to identify target conservation .

Q. How can computational modeling predict binding modes with biological targets?

Q. What methods mitigate hygroscopicity during storage?

- Lyophilization : Dissolve the compound in tert-butanol/water (1:1), freeze at -80°C, and lyophilize for 48 hours.

- Desiccants : Store in sealed containers with silica gel (RH <10%) at -20°C. Monitor purity via HPLC every 6 months (retention time shift >5% indicates degradation) .

Methodological Notes

- Synthetic reproducibility : Document exact molar ratios (e.g., 1.2 eq. pyrrolidine to 3-chloropyridazine) to avoid batch-to-batch variability .

- Data validation : Cross-check crystallographic data (CCDC deposition numbers) and NMR assignments against published analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.